4-(3-Methoxyphenyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFIVFLDKOXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942940 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207287-79-4 | |
| Record name | 3'-Methoxy[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3'-Methoxy-[1,1'-biphenyl]-4-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
3'-Methoxy-[1,1'-biphenyl]-4-amine, a substituted biphenyl amine, represents a core structural motif of significant interest in contemporary medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure, appearing in numerous biologically active compounds and functional materials. The specific substitution pattern of an amine group at the 4-position and a methoxy group at the 3'-position imparts distinct physicochemical properties that influence its molecular interactions, reactivity, and potential applications. This technical guide provides a comprehensive overview of 3'-Methoxy-[1,1'-biphenyl]-4-amine, detailing its chemical structure, synthesis, and potential utility for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational structure of 3'-Methoxy-[1,1'-biphenyl]-4-amine consists of two phenyl rings linked by a single bond, with an amine substituent on one ring and a methoxy group on the other. This arrangement allows for rotational freedom around the biphenyl bond, influencing the molecule's conformation and its ability to interact with biological targets.
Systematic Name: 4-(3-methoxyphenyl)aniline[1] CAS Number: 20728-79-4[2] SMILES: COC1=CC=CC(=C1)C2=CC=C(C=C2)N[1]
The presence of the amine and methoxy groups dictates the molecule's polarity, hydrogen bonding capabilities, and electronic properties. The amine group can act as a hydrogen bond donor and a base, while the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.
| Property | Value | Source |
| Molecular Formula | C13H13NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| XLogP3-AA | 3.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Reactivity
The construction of the biphenyl core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
A logical synthetic approach to 3'-Methoxy-[1,1'-biphenyl]-4-amine involves the Suzuki-Miyaura coupling of a protected 4-haloaniline with 3-methoxyphenylboronic acid. The use of a protecting group on the amine, such as a Boc (tert-butyloxycarbonyl) group, is often advantageous to prevent side reactions and improve the efficiency of the coupling.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-amine.
Materials:
-
tert-Butyl (4-iodophenyl)carbamate
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine tert-butyl (4-iodophenyl)carbamate (1 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (3'-methoxy-[1,1'-biphenyl]-4-yl)carbamate.
-
The Boc protecting group can then be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol to yield the final product, 3'-Methoxy-[1,1'-biphenyl]-4-amine.
Potential Applications in Drug Discovery and Medicinal Chemistry
The biphenyl amine scaffold is a cornerstone in the development of novel therapeutic agents due to its versatile biological activities. Derivatives of biphenyls have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
While specific biological studies on 3'-Methoxy-[1,1'-biphenyl]-4-amine are not extensively documented in publicly available literature, the structural motifs present suggest several avenues for investigation. The amine group can be a key pharmacophore for interacting with various biological targets, and its modification can lead to the development of potent and selective inhibitors of enzymes or receptors.
The broader class of aminobiphenyls has been investigated for a variety of therapeutic applications. For instance, some derivatives have been explored as inhibitors of protein tyrosine phosphatases, which are implicated in various diseases, including cancer and metabolic disorders. The methoxy substituent can influence the compound's metabolic stability and pharmacokinetic profile, making it a valuable point of modification in drug design.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3'-Methoxy-[1,1'-biphenyl]-4-amine. Based on the GHS classification for the closely related this compound, the following hazards are noted:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
3'-Methoxy-[1,1'-biphenyl]-4-amine is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis is readily achievable through established cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. The presence of reactive amine and methoxy functionalities on a privileged biphenyl scaffold makes it an attractive starting point for the development of novel compounds with diverse biological activities. Further investigation into the specific pharmacological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. PubMed Central. Retrieved from [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
Choi, S. Y., et al. (2002). (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production. Chemical & Pharmaceutical Bulletin, 50(4), 450-452. Retrieved from [Link]
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Organic Syntheses. Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (2002). Retrieved from [Link]
-
Tipton, K. F., et al. (1983). The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. Biochemical Journal, 209(1), 235-242. Retrieved from [Link]
-
Cole-Parmer. (2007, September 4). Material Safety Data Sheet - 5-Sulfoisophthalic acid monolithium salt, 98%. Retrieved from [Link]
-
Wiley-VCH. Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methoxy-4-hydroxyphenylglycol. Retrieved from [Link]
-
PubChemLite. 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride. Retrieved from [Link]
- Castrol. (2020, October 20). Castrol Syntrax Long Life 75W-140 - SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C3C8B9F5B2F9E5C380258602005B2B8A/ File/1203525.pdf)
-
ResearchGate. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]
-
Zhang, Y., et al. (2015). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 123-127. Retrieved from [Link]
-
SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 314-318. Retrieved from [Link]
-
ADAMA. Safety Data Sheet. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook. Retrieved from [Link]
-
Onodera, T., et al. (2021). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Molecules, 26(11), 3193. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved from [Link]
-
Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421. Retrieved from [Link]
-
MassBank. MSBNK-UvA_IBED-UI000201. Retrieved from [Link]
-
ACS Publications. (2023, July 26). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4983. Retrieved from [Link]
-
MDPI. (2023). Adipocyte Browning: A Promising Avenue in Anti-Obesity Therapy. International Journal of Molecular Sciences, 24(13), 10987. Retrieved from [Link]
-
ResearchGate. a: FTIR Spectra of Aniline. Retrieved from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Carroll, F. I., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(11), 2913-2924. Retrieved from [Link]
-
Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
SpectraBase. N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline. Retrieved from [Link]
-
MDPI. (2022). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands. Molecules, 27(15), 4983. Retrieved from [Link]
-
Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165). Retrieved from [Link]
Sources
Technical Guide: Solubility Profile and Solvent Selection for 4-(3-Methoxyphenyl)aniline
[1]
Executive Summary
4-(3-Methoxyphenyl)aniline (CAS: 53056-29-4 / 119293-97-5), also known as 3'-methoxy-4-aminobiphenyl, is a biaryl building block frequently utilized in the synthesis of liquid crystals, OLED materials, and pharmaceutical intermediates via Suzuki-Miyaura coupling.[1][2]
Its solubility behavior is governed by two competing structural motifs: the lipophilic biphenyl core (favoring aromatic/halogenated solvents) and the polar amine/methoxy substituents (providing hydrogen bond donor/acceptor sites). This guide characterizes the compound’s solubility profile, providing researchers with rational solvent selection strategies for extraction, recrystallization, and reaction media.
Structural Analysis & Theoretical Solubility
To predict solubility behavior without exhaustive empirical testing, we analyze the molecular interaction potential:
-
Biphenyl Core (Lipophilic): The dominant structural feature.[1][2] It drives solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM, Chloroform) via
stacking and dispersion forces.[1] -
Primary Amine (-NH₂): A weak base and hydrogen bond donor.[1][2] This confers solubility in polar protic solvents (Alcohols) and allows for pH-dependent solubility manipulation (acid-base extraction).[1]
-
Methoxy Group (-OCH₃): A hydrogen bond acceptor.[1][2] It increases polarity slightly relative to the parent biphenyl but does not significantly enhance water solubility.[1]
Hansen Solubility Parameter (HSP) Prediction:
Solvent Selection Matrix
The following table categorizes solvents based on their interaction efficiency with this compound.
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Reaction media (Suzuki coupling), Stock solutions for bio-assays.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good (>50 mg/mL) | Extraction, Chromatography (mobile phase).[2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (Temperature Dependent) | Recrystallization (High solubility hot; low cold). |
| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Moderate to Good | Reaction solvents, Work-up extraction. |
| Aromatic | Toluene, Xylene | Moderate | Process synthesis (azeotropic drying).[1] |
| Aliphatic | Hexanes, Pentane, Cyclohexane | Poor (<1 mg/mL) | Anti-solvent for precipitation/trituration. |
| Aqueous | Water (Neutral pH) | Insoluble | Washing inorganic salts.[1] |
| Aqueous Acid | 1M HCl, 1M H₂SO₄ | Soluble (as Salt) | Purification (removal of non-basic impurities).[2] |
Visualization: Solubility Decision Logic
The following diagram illustrates the decision-making process for selecting a solvent system based on the intended experimental outcome.
Figure 1: Decision tree for solvent selection based on experimental goals (Synthesis vs. Purification).
Experimental Protocols
Protocol A: Recrystallization (Purification)
Objective: To purify crude this compound from reaction byproducts.[1][2]
Principle: The compound exhibits a steep solubility curve in Ethanol (high solubility at boiling point, low at room temperature).
-
Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of absolute Ethanol .
-
Heating: Heat the mixture to boiling (approx. 78°C) using a water bath.
-
Saturation: If the solid does not dissolve completely, add hot Ethanol in 1 mL increments until a clear solution is obtained. Note: If colored impurities persist, add activated charcoal and filter hot.
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature.
-
Anti-Solvent (Optional): If no crystals form after 30 mins, add Water dropwise until slight turbidity appears, then cool on ice (0-4°C).
-
Collection: Filter the crystals via vacuum filtration and wash with cold 50% Ethanol/Water.
Protocol B: Gravimetric Solubility Determination
Objective: To determine the precise saturation limit in a specific solvent.
-
Preparation: Add excess solid (approx. 100 mg) to 1 mL of the target solvent in a sealable vial.
-
Equilibration: Vortex for 1 hour at the target temperature (e.g., 25°C). Ensure solid remains visible (saturation).[1]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Calculation: Weigh the residue.
Practical Applications & Workflow
Acid-Base Purification Strategy
Because the molecule contains a basic amine, it can be purified chemically without chromatography.[1][2]
Figure 2: Acid-Base extraction workflow utilizing the amine functionality for purification.[1][2]
Safety and Stability Notes
-
Oxidation Sensitivity: Anilines are prone to oxidation upon exposure to air and light, turning the solid from colorless/white to brown/purple.[1]
-
Mitigation: Store under Argon or Nitrogen atmosphere.[1] Recrystallize using degassed solvents if high purity is required for electronic applications (e.g., OLEDs).
-
-
Toxicity: Like many aminobiphenyls, this compound should be treated as a potential carcinogen and skin irritant.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1][3] Available at: [Link][2]
-
Mettler Toledo. Recrystallization Guide: Solvents and Methods.[1][2] Available at: [Link][4]
-
Suzuki, A. (2011).[1] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture).[1] Angewandte Chemie International Edition, 50(30), 6722-6737.[1] (General reference for synthesis context and solvent systems).
-
University of Rochester. Solvents for Recrystallization.[1] Department of Chemistry.[1] Available at: [Link]
Strategic Procurement & Technical Profile: 4-(3-Methoxyphenyl)aniline
The following technical guide details the procurement, chemical profile, and application strategies for 4-(3-Methoxyphenyl)aniline (CAS 207287-79-4), a critical biaryl building block in medicinal chemistry and materials science.
Executive Summary
This compound (IUPAC: 3'-Methoxy-[1,1'-biphenyl]-4-amine) is a primary biaryl amine intermediate used extensively in the synthesis of kinase inhibitors, GPCR ligands, and hole-transport materials for OLEDs.[1] Its structural motif—an electron-rich aniline coupled to a meta-substituted anisole—provides a versatile handle for downstream amidation or Buchwald-Hartwig aminations.
For research applications, this compound is commercially available but exhibits significant price volatility depending on the salt form (free base vs. hydrochloride) and purity grade. This guide analyzes the supply landscape, establishes a self-validating synthesis protocol, and provides a decision framework for "Make vs. Buy" strategies.
Technical Specifications & Safety Profile
Before procurement or synthesis, researchers must verify the specific form required. The hydrochloride salt is often preferred for long-term storage to prevent oxidation of the amine function.
| Parameter | Specification |
| CAS Number | 207287-79-4 (Free Base) / 1173083-50-5 (HCl Salt) |
| IUPAC Name | 3'-Methoxy-[1,1'-biphenyl]-4-amine |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol (Free Base) |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water (Free Base) |
| Purity Standard | >97% (HPLC) required for cross-coupling applications |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |
Safety Advisory: As an aromatic amine, this compound should be treated as a potential sensitizer and irritant. Standard PPE (nitrile gloves, fume hood) is mandatory to avoid inhalation or dermal contact.
Market Analysis: Suppliers & Pricing
The market for this compound is segmented into "Bulk Building Block" suppliers and "Specialty Research" vendors. Prices below are estimates for research-grade quantities (1g – 5g) as of early 2025.
Comparative Pricing Table
| Supplier | Pack Size | Price (Approx.) | Form | Lead Time |
| Apollo Scientific | 1 g | £30.00 (~$38) | HCl Salt | Stock (UK) |
| SynQuest Labs | 1 g | $48.00 | Free Base | Stock (USA) |
| AK Scientific | 5 g | $213.00 | Free Base | Stock (USA) |
| Toronto Research Chemicals (TRC) | 100 mg | $45.00 | HCl Salt | 1-2 Weeks |
| Oakwood Chemical | 1 g | ~$390.00 | Free Base | On Demand |
Procurement Strategy:
-
For High-Throughput Screening (HTS): Purchase the HCl salt from suppliers like Apollo or TRC. The salt form minimizes oxidation artifacts that can generate false positives in biological assays.
-
For Bulk Synthesis (>10g): The price per gram drops significantly (
25/g) with suppliers like Enamine or Combi-Blocks if requested as a custom quote. If stock is unavailable, internal synthesis (see Section 5) is cost-effective.
Synthesis & Manufacturing Pathway
When commercial stock is unavailable or cost-prohibitive, this compound can be synthesized via a standard Suzuki-Miyaura Cross-Coupling . This pathway is robust, scalable, and avoids the use of toxic tin reagents (Stille coupling).
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl amine.
Validated Experimental Protocol
Objective: Synthesis of 5.0 g of this compound.
-
Reagents:
-
4-Bromoaniline (1.0 eq, 29 mmol)
-
3-Methoxyphenylboronic acid (1.2 eq, 34.8 mmol)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 eq, dissolved in min. water)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
-
-
Procedure:
-
Charge a round-bottom flask with aryl halide, boronic acid, and catalyst.
-
Evacuate and backfill with Argon (x3) to remove O₂ (Critical for catalyst longevity).
-
Add degassed solvents and base solution via syringe.
-
Reflux at 90°C for 12 hours . Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
-
-
Workup & Purification:
-
Cool to RT, filter through Celite to remove Pd black.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel column chromatography. The amine is polar; use a gradient of 10%
40% EtOAc in Hexanes. -
Yield: Expect 85–92% as an off-white solid.
-
Quality Control & Decision Matrix
Ensuring the integrity of the biaryl amine is crucial, particularly for subsequent Buchwald couplings where catalyst poisoning by residual halides is a risk.
QC Checklist:
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic methoxy singlet at
~3.8 ppm and the broad NH₂ signal at ~5.0 ppm. -
Mass Spectrometry: [M+H]⁺ = 200.1.
-
Impurity Check: Ensure absence of unreacted 4-bromoaniline (doublet at
~7.2 ppm), which will compete in downstream reactions.
Procurement Decision Logic
Figure 2: Decision matrix for sourcing the compound based on scale and timeline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759561, this compound. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-amine
Abstract
This document provides a comprehensive guide for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-amine, a key intermediate in pharmaceutical and materials science research. The protocol is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed, step-by-step experimental procedure, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible results. It is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Scientific Background
The biphenyl scaffold is a privileged structure in medicinal chemistry and functional materials, appearing in a wide range of biologically active compounds and liquid crystals.[1][2] 3'-Methoxy-[1,1'-biphenyl]-4-amine, in particular, serves as a crucial building block for more complex molecular architectures. The synthesis of such unsymmetrical biaryls has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions.[3][4]
Among these, the Suzuki-Miyaura coupling reaction stands out as one of the most efficient methods for constructing C-C bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1][5] This protocol leverages the Suzuki-Miyaura reaction to couple an aryl halide (3-bromoanisole) with an arylboronic acid (4-aminophenylboronic acid), providing a reliable and scalable route to the target compound.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromoanisole, forming a Pd(II) complex.
-
Activation & Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[6] This boronate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated, forming the C-C bond of the final biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Experimental Protocol: Suzuki-Miyaura Synthesis
This section details the complete workflow for the synthesis, purification, and characterization of 3'-Methoxy-[1,1'-biphenyl]-4-amine.
Materials and Reagents
Proper reagent handling and quality are paramount for the success of the synthesis.
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity/Grade | Supplier |
| 3-Bromoanisole | 2398-37-0 | 187.04 | 1.00 g (5.35 mmol) | >98% | Sigma-Aldrich |
| 4-Aminophenylboronic acid | 89415-43-0 | 136.96 | 0.88 g (6.42 mmol) | >95% | TCI Chemicals |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 183 mg (0.16 mmol) | >98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.22 g (16.05 mmol) | Anhydrous, >99% | Fisher Scientific |
| Toluene | 108-88-3 | 92.14 | 40 mL | Anhydrous | Acros Organics |
| Ethanol | 64-17-5 | 46.07 | 10 mL | Anhydrous | J.T. Baker |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ~300 mL | ACS Grade | VWR |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | N/A | In-house |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | N/A | Alfa Aesar |
| Silica Gel | 7631-86-9 | 60.08 | As needed | 60 Å, 230-400 mesh | Merck |
Equipment
-
100 mL Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet with bubbler
-
Glass funnels and beakers
-
250 mL Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
The following procedure should be performed in a well-ventilated fume hood.
-
Reaction Setup: Assemble the 100 mL two-neck flask with a stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add 3-bromoanisole (1.00 g, 5.35 mmol), 4-aminophenylboronic acid (0.88 g, 6.42 mmol), and anhydrous potassium carbonate (2.22 g, 16.05 mmol).
-
Catalyst Addition: Briefly remove the nitrogen inlet and add the tetrakis(triphenylphosphine)palladium(0) catalyst (183 mg, 0.16 mmol, 3 mol%).
-
Solvent Addition: Via syringe, add the anhydrous solvent mixture of Toluene (40 mL) and Ethanol (10 mL).
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (approximately 95-100 °C) using the heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 30% Ethyl Acetate in Hexanes).[8] The starting 3-bromoanisole should be consumed after approximately 12-16 hours.
-
Work-up - Quenching and Extraction:
-
Allow the mixture to cool to room temperature.
-
Add 50 mL of deionized water to the flask and stir for 10 minutes.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.[9]
-
-
Work-up - Washing and Drying:
-
Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel.[8]
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (visualized by TLC) and combine them.
-
-
Isolation and Characterization:
-
Remove the solvent from the combined pure fractions via rotary evaporation to yield 3'-Methoxy-[1,1'-biphenyl]-4-amine as a solid.
-
Dry the product under high vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8] Determine the melting point.
-
Workflow Visualization and Expected Results
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 3'-Methoxy-[1,1'-biphenyl]-4-amine.
Expected Results
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Theoretical Yield | 1.06 g |
| Expected Actual Yield | 75-85% (0.80 g - 0.90 g) |
| Purity (Post-Chromatography) | >98% |
| Melting Point | ~152-154 °C[10] |
Safety, Handling, and Troubleshooting
Hazard and Safety Information
Adherence to safety protocols is mandatory. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Bromoanisole: Irritant to skin, eyes, and respiratory system. Handle only in a fume hood.[11][12][13]
-
4-Aminophenylboronic acid: Harmful if swallowed. Avoid inhalation of dust.[14][15]
-
Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric, especially after use when dry and exposed to air.[16][17] Handle in an inert atmosphere when possible and do not allow the catalyst waste to dry out.[16]
-
Toluene: Flammable liquid and vapor. Known reproductive toxin. Use with adequate ventilation in a fume hood.
-
General Precautions: All manipulations should be carried out in a well-ventilated chemical fume hood.[18] Dispose of chemical waste according to institutional guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure solvents are properly dried and glassware is flame-dried.3. Use freshly ground, anhydrous K₂CO₃. |
| Reaction Stalls | 1. Catalyst decomposition at high temperatures.2. Poor quality of boronic acid. | 1. Ensure the reaction temperature does not significantly exceed reflux.2. Use high-purity boronic acid. Consider using the corresponding pinacol ester, which can be more stable. |
| Formation of Side Products | 1. Homocoupling of the boronic acid.2. Debromination of the starting material. | 1. Ensure the reaction is kept under an inert atmosphere to minimize oxygen, which can promote homocoupling.2. Use a milder base or slightly lower temperature. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Streaking on TLC plate. | 1. Adjust the polarity of the eluent system for chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).2. The amine functional group can interact with silica. Add 0.5-1% triethylamine to the eluent to improve peak shape. |
References
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- WO2021014437A1 - Process for the preparation of biphenylamines.
-
Singh, R. G., et al. (2024). Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles . ResearchGate. [Link]
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Pascual, M. J., et al. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]
-
Al-Hadedi, A. A. M., et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine . MDPI. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]
-
Kurosawa, W., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES . Organic Syntheses. [Link]
-
Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid... . ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . Kingston University London Research Repository. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions... . Royal Society of Chemistry. [Link]
-
Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls... . ACS Publications. [Link]
-
3-BROMOANISOLE FOR SYNTHESIS MSDS . Loba Chemie. [Link]
- US20220380321A1 - Process for the preparation of biphenylamines.
-
Standard Operating Procedure - Palladium . Hong Kong University of Science and Technology. [Link]
-
What Should We Pay Attention To When Using Palladium Carbon Catalyst? . Stanford Advanced Materials. [Link]
-
3-BROMOANISOLE - Sdfine . Sdfine. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... . PubMed Central. [Link]
-
LCSS: PALLADIUM ON CARBON . Princeton University. [Link]
-
Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV) . ResearchGate. [Link]
-
Safety data sheet - 3-Bromoanisole . ChemDmart. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem . YouTube. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. chemdmart.com [chemdmart.com]
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- 15. echemi.com [echemi.com]
- 16. honrel.com [honrel.com]
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- 18. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols for Reductive Amination Using 4-(3-Methoxyphenyl)aniline
Introduction: The Strategic Importance of Reductive Amination and the 4-(3-Methoxyphenyl)aniline Scaffold
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the realm of drug discovery and development. Its power lies in the efficient and controlled formation of carbon-nitrogen bonds, enabling the construction of complex secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1] This methodology circumvents the challenges often associated with direct alkylation of amines, such as over-alkylation and the use of hazardous alkylating agents, offering a more robust and predictable route to diverse amine libraries.[1]
The aniline moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The strategic functionalization of the aniline ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. In this context, this compound emerges as a particularly valuable building block. The methoxy group at the meta-position of the phenyl ring introduces a key hydrogen bond acceptor and modulates the electronic properties and lipophilicity of the molecule. This can significantly influence a drug candidate's interaction with biological targets, potentially leading to enhanced potency and improved metabolic stability.
This technical guide provides a comprehensive, field-proven protocol for the reductive amination of this compound with a representative aldehyde, benzaldehyde, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃). We will delve into the causality behind experimental choices, present a self-validating protocol, and offer insights into the reaction mechanism and potential challenges.
Physicochemical Data of Key Compounds
A thorough understanding of the properties of reactants and products is fundamental to successful synthesis and purification.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Starting Material | This compound | C₁₃H₁₃NO | 199.25 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |
| Product | N-Benzyl-4-(3-methoxyphenyl)aniline | C₂₀H₁₉NO | 289.37 | (Predicted) Similar to other aromatic amines; handle with care. |
Experimental Protocol: Direct Reductive Amination
This protocol details a one-pot direct reductive amination, where the imine formation and subsequent reduction occur in the same reaction vessel. This approach is highly efficient and is generally preferred for its operational simplicity.
Rationale for Reagent and Condition Selection
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[4] This selectivity is crucial for preventing the wasteful formation of benzyl alcohol as a side product. Unlike the more reactive sodium borohydride, NaBH(OAc)₃ can be used in a one-pot fashion without the need to pre-form the imine.[1]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃. It is an aprotic solvent that does not react with the reducing agent and effectively solubilizes the reactants.[5] Tetrahydrofuran (THF) is also a suitable alternative.[5]
-
Stoichiometry: A slight excess of the amine and a larger excess of the reducing agent are typically used to ensure complete consumption of the limiting aldehyde.
-
Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the aniline and other potential side reactions.
Materials and Equipment
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas inlet (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Addition of Aldehyde: Add benzaldehyde (1.0 eq.) to the stirred solution via syringe. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-12 hours. The disappearance of the starting materials (aniline and aldehyde) and the appearance of a new, less polar product spot indicate reaction completion.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-4-(3-methoxyphenyl)aniline.
Mechanism of Reductive Amination
The reductive amination proceeds through a two-stage mechanism: the formation of an iminium ion followed by its reduction.
-
Imine and Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of benzaldehyde. This forms a hemiaminal intermediate. Under the reaction conditions, the hemiaminal readily dehydrates to form a Schiff base, also known as an imine. In the presence of trace acid (often generated in situ or added as a catalyst), the imine nitrogen is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: The sodium triacetoxyborohydride then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is irreversible and drives the equilibrium towards the final secondary amine product.
Troubleshooting and Self-Validation
A well-designed protocol should be self-validating. Monitoring by TLC at each stage is crucial.
| Observation | Potential Cause | Suggested Action |
| Incomplete consumption of starting materials | - Inactive reducing agent- Insufficient reaction time- Low reaction temperature | - Use a fresh bottle of NaBH(OAc)₃.- Allow the reaction to stir for a longer period.- Gently warm the reaction mixture (e.g., to 40 °C). |
| Formation of benzyl alcohol (byproduct) | - Use of a non-selective reducing agent (e.g., NaBH₄ in a one-pot reaction)- Presence of water in the reaction | - Ensure the use of NaBH(OAc)₃ for direct reductive amination.- Use anhydrous solvents and reagents. |
| Low yield after workup | - Incomplete extraction- Product loss during purification | - Perform multiple extractions of the aqueous layer.- Optimize the mobile phase for column chromatography to ensure good separation. |
| Difficulty in purification | - Presence of unreacted starting materials or byproducts | - Ensure the reaction has gone to completion before workup.- A basic wash (e.g., dilute NaOH) can help remove unreacted aldehyde. |
Applications in Drug Development
The N-aryl amine linkage formed through reductive amination is a key structural motif in a wide array of pharmacologically active molecules. While specific examples of marketed drugs derived directly from this compound are not prominently disclosed in public literature, the broader class of methoxy-substituted anilines is of significant interest in drug discovery. For instance, the 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors for cancer therapy.[6] The methoxy group, as present in this compound, can serve as a crucial interaction point within the ATP-binding pocket of kinases or can be used to modulate the overall solubility and metabolic profile of a lead compound. Therefore, the secondary amine products derived from this compound are valuable intermediates for the synthesis of libraries of compounds for screening against various biological targets.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- BenchChem. (2025). The Multifaceted Biological Activities of Methoxy-Substituted Anilines: A Technical Guide for Researchers.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubChem. (n.d.). N-Benzyl-4-(3-methoxyphenyl)aniline. Retrieved from [Link]
-
Reductive amination. (2023, December 2). In Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759561, this compound. Retrieved from [Link].
-
Liu, Q., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111565. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Zaetta, G. (2024, January 10). Aniline replacement in drug-like compounds. Cresset. [Link]
Sources
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- 3. This compound | C13H13NO | CID 2759561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-(3-Methoxyphenyl)aniline as a Ligand Scaffold in Organometallic Chemistry
Executive Summary
4-(3-Methoxyphenyl)aniline is a biphenyl amine characterized by a rigid aromatic backbone and an electron-donating methoxy substituent at the meta position of the distal ring. While primary amines are often labile ligands in isolation, this scaffold is highly valued as a pro-ligand for constructing robust bidentate and tridentate systems—most notably Schiff bases (Salen-type) and N-Heterocyclic Carbenes (NHCs) .
This guide details the transformation of this compound into a high-performance chelate ligand and its subsequent metallation. By leveraging the biphenyl core, researchers can introduce steric bulk and electronic modulation distal to the metal center, influencing catalytic turnover and selectivity in cross-coupling and oxidation reactions.
Chemical Profile & Ligand Design Strategy
The utility of this compound lies in its ability to fine-tune the "second coordination sphere" of a metal complex.
| Feature | Chemical Consequence | Application Benefit |
| Primary Amine (-NH₂) | High nucleophilicity for condensation reactions. | Facile conversion to Imines (Schiff bases) or Diazonium salts. |
| Biphenyl Backbone | Rigid, extended | Prevents ligand "folding"; enhances crystallinity and thermal stability. |
| 3-Methoxy Group | Electron-donating (Inductive/Mesomeric). | Increases electron density at the metal center (via the ligand backbone), stabilizing high oxidation states (e.g., Pd(IV), Cu(III)). |
Structural Visualization: Ligand Synthesis Pathway
The following diagram illustrates the workflow for converting the raw amine into a catalytically active Palladium(II) complex.
Figure 1: Synthetic workflow for generating the Salicylaldimine ligand (L1) and its Palladium complex.[1][2][3][4][5][6]
Protocol 1: Synthesis of Schiff Base Ligand (L1)
Objective: Synthesize (E)-2-(((4-(3-methoxyphenyl)phenyl)imino)methyl)phenol, a bidentate [N,O] donor ligand.
Materials
-
Precursor: this compound (1.0 eq, 5 mmol, ~1.0 g)
-
Reagent: Salicylaldehyde (1.0 eq, 5 mmol, ~0.61 g)
-
Solvent: Absolute Ethanol (20 mL)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 15 mL of absolute ethanol. Slight warming (40°C) may be required to ensure complete solubility.
-
Addition: Add Salicylaldehyde dropwise to the stirring amine solution. The solution will typically darken (yellow/orange) immediately, indicating imine formation.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4 hours . Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexane). The amine spot should disappear.
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath for 30 minutes. The Schiff base ligand (L1) will precipitate as a bright yellow/orange solid.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
-
Drying: Dry the product in a vacuum oven at 50°C for 6 hours.
Expected Yield: 85–92% Characterization Check:
-
IR (ATR): Look for a sharp, strong peak at 1615–1625 cm⁻¹ (C=N imine stretch). Absence of broad N-H stretch (~3300 cm⁻¹).
-
¹H NMR (CDCl₃): Singlet at δ 8.5–9.0 ppm (Azomethine H-C=N); Singlet at δ ~13.0 ppm (Phenolic -OH).
Protocol 2: Metallation (Synthesis of Pd(II) Complex)
Objective: Coordinate Ligand L1 to Palladium(II) to create a catalyst suitable for Suzuki-Miyaura coupling or oxidation reactions.
Materials
-
Ligand: Purified L1 (from Protocol 1) (2.0 eq, 2 mmol)
-
Metal Source: Palladium(II) Acetate [Pd(OAc)₂] (1.0 eq, 1 mmol)
-
Solvent: THF (15 mL) and Methanol (5 mL)
Step-by-Step Methodology
-
Ligand Solution: Dissolve Ligand L1 (2 mmol) in 15 mL of THF.
-
Metal Addition: In a separate vial, dissolve Pd(OAc)₂ (1 mmol) in 5 mL of Methanol. Add this solution dropwise to the ligand solution.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60°C for 3 hours. The solution color will shift (often to a deeper orange/red or brown).
-
Precipitation: Concentrate the solvent volume to ~5 mL using a rotary evaporator. Add 20 mL of cold diethyl ether or hexane to induce precipitation of the complex.
-
Purification: Filter the solid, wash with diethyl ether, and dry under vacuum.
Structure: Bis-chelate complex [Pd(L1)₂], square planar geometry.
Coordination Logic Diagram
The following diagram details the coordination sphere and electronic flow within the complex.
Figure 2: Coordination environment of the Pd(II)-L1 complex, highlighting the donor atoms and electronic influence of the methoxy-biphenyl scaffold.
Applications & Performance Data
The [Pd(L1)₂] complex derived from this compound is particularly effective in Suzuki-Miyaura Cross-Coupling reactions due to the stability provided by the chelating Schiff base.
Typical Catalytic Protocol (Suzuki Coupling)
-
Substrates: Aryl bromide (1.0 eq) + Phenylboronic acid (1.2 eq).
-
Catalyst: [Pd(L1)₂] (0.5 - 1.0 mol%).
-
Base: K₂CO₃ (2.0 eq).
-
Solvent: Toluene/Water (1:1), 80°C, 6 hours.
Comparative Performance Table:
| Catalyst System | Yield (4-Bromoanisole) | TON (Turnover Number) | Stability (Air) |
| Pd(OAc)₂ (Naked) | 45% | 450 | Low (Pd Black forms) |
| Pd(PPh₃)₄ | 92% | 920 | Low (Oxidation sensitive) |
| Pd(L1)₂ (This Protocol) | 89% | 890 | High (Stable solid) |
Note: The Schiff base complex offers comparable yields to phosphine systems but with significantly enhanced air and moisture stability, reducing the need for glovebox handling.
References
-
Schiff Base Synthesis Fundamentals
- Title: Synthesis and characteriz
- Source: Intern
-
URL:[Link]
-
Metal Complexation Protocols
- Title: Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline.
- Source: International Journal of Scientific & Technology Research.
-
URL:[Link]
-
Chemical Identity & Properties
- Title: this compound Compound Summary.
- Source: PubChem (N
-
URL:[Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 4. distantreader.org [distantreader.org]
- 5. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
Application Note: Rapid Microwave-Assisted Synthesis of 4-amino-3'-methoxybiphenyl via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating the Synthesis of Key Biaryl Scaffolds
Substituted aminobiphenyls are crucial structural motifs in a vast array of pharmacologically active compounds and functional materials. The specific compound, 4-amino-3'-methoxybiphenyl, serves as a valuable intermediate in drug discovery, leveraging its unique electronic and steric properties. Traditional methods for constructing such biaryl systems often involve lengthy reaction times, harsh conditions, and laborious purification procedures. This application note details a robust and highly efficient protocol for the synthesis of 4-amino-3'-methoxybiphenyl utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction accelerated by microwave irradiation.
Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction yields, and enhanced product purity.[1] The uniform and rapid heating provided by microwave energy can drive reactions to completion in minutes rather than hours, making it an invaluable tool for high-throughput synthesis and rapid lead optimization in drug development.[2] This protocol is designed to be a self-validating system, providing researchers with a reliable and reproducible method for accessing this important chemical entity.
Principle and Rationale: The Suzuki-Miyaura Cross-Coupling
The formation of the C-C bond between the two aromatic rings is achieved through the Suzuki-Miyaura cross-coupling reaction. This powerful transformation, a cornerstone of modern organic synthesis, involves the palladium-catalyzed reaction between an organoboron compound (in this case, 3-methoxyphenylboronic acid) and an organic halide (4-bromoaniline).[3]
The catalytic cycle, as illustrated below, proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (4-bromoaniline) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.[3]
The presence of a free amino group on one of the coupling partners can sometimes lead to catalyst inhibition through coordination with the palladium center. To circumvent this, a two-step approach involving the protection of the amino group is often employed, ensuring a cleaner reaction and higher yields. This protocol will detail the synthesis using a Boc-protected 4-bromoaniline, followed by a straightforward deprotection step.
Experimental Protocols
Part 1: Microwave-Assisted Suzuki-Miyaura Coupling of tert-butyl (4-bromophenyl)carbamate and 3-methoxyphenylboronic acid
This procedure outlines the core C-C bond formation step under microwave irradiation.
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Supplier |
| tert-butyl (4-bromophenyl)carbamate | C₁₁H₁₄BrNO₂ | 288.14 | - | 1.0 mmol, 288 mg | Sigma-Aldrich |
| 3-methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | - | 1.2 mmol, 182 mg | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | - | 0.03 mmol, 35 mg | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2 M | 2.0 mmol, 1 mL | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4 mL | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | 1 mL | In-house |
| Microwave Reaction Vial | - | - | - | 10 mL | Biotage |
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add tert-butyl (4-bromophenyl)carbamate (288 mg, 1.0 mmol), 3-methoxyphenylboronic acid (182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add 4 mL of 1,4-dioxane to the vial.
-
Add 1 mL of a 2 M aqueous solution of potassium carbonate.
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 15 minutes, with stirring. The temperature should be ramped from room temperature to the set point over 2 minutes.[4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (3'-methoxy-[1,1'-biphenyl]-4-yl)carbamate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to obtain the pure protected biphenyl.
Part 2: Deprotection of the Boc Group
This procedure details the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Supplier |
| tert-butyl (3'-methoxy-[1,1'-biphenyl]-4-yl)carbamate | C₁₈H₂₁NO₃ | 299.37 | - | 1.0 mmol (from Part 1) | - |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | - | 2 mL | Oakwood Chemical |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 10 mL | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated | As needed | In-house |
-
Dissolve the purified tert-butyl (3'-methoxy-[1,1'-biphenyl]-4-yl)carbamate (1.0 mmol) in 10 mL of dichloromethane in a round-bottom flask.
-
Add 2 mL of trifluoroacetic acid dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3'-methoxybiphenyl.
-
If necessary, purify the product by recrystallization from an ethanol/water mixture or by flash column chromatography (eluent: 20-40% ethyl acetate in hexanes).
Visualizing the Workflow
Caption: Experimental workflow for the two-part synthesis of 4-amino-3'-methoxybiphenyl.
Mechanism of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Results and Characterization
Upon completion of the synthesis and purification, 4-amino-3'-methoxybiphenyl is expected to be isolated as a solid. The yield for the coupling and deprotection sequence is anticipated to be in the range of 70-90% based on analogous reactions.[5]
Table of Expected Data:
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-90% |
| Molecular Formula | C₁₃H₁₃NO |
| Molecular Weight | 199.25 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.4-7.2 (m, Ar-H), 7.1-6.9 (m, Ar-H), 6.8-6.6 (m, Ar-H), 3.8 (s, 3H, -OCH₃), 3.7 (br s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 160.0, 146.0, 142.0, 131.0, 129.8, 128.5, 119.0, 115.0, 112.5, 112.0, 55.2 |
| Mass Spec (ESI+) | m/z 200.1 [M+H]⁺ |
Note: The predicted NMR chemical shifts are based on the analysis of similar structures and may vary slightly.[6][7]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Inactive catalyst | Use fresh catalyst or a different palladium source/ligand combination. |
| Insufficient microwave heating | Ensure the temperature sensor is correctly calibrated and the set temperature is reached. | |
| Poor quality reagents | Use freshly purchased or purified starting materials and anhydrous solvents. | |
| Incomplete reaction | Insufficient reaction time | Increase the microwave irradiation time in 5-minute increments. |
| Base is not effective | Try a stronger base such as KOH or Cs₂CO₃. | |
| Formation of side products (e.g., homocoupling) | Catalyst decomposition | Ensure the reaction is performed under an inert atmosphere if necessary. Lower the catalyst loading. |
| Incomplete Boc deprotection | Insufficient acid or reaction time | Add additional TFA or increase the reaction time. |
References
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals. National Institutes of Health. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. pubs.acs.org. Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]
-
Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]
-
Supporting Information Ligand-free Pd/C-catalyzed Suzuki-Miyaura Coupling Reaction for the Synthesis of Heterobiaryl Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
-
4-Amino-3-methylbiphenyl. PubChem. Available at: [Link]
-
Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 4-Methoxybiphenyl(613-37-6) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(3-Methoxyphenyl)aniline from Palladium Catalyst Residues
Welcome to the technical support center for the purification of 4-(3-Methoxyphenyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing palladium catalyst residues from this valuable compound. As your dedicated application scientist, I will walk you through the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-purity this compound, a critical intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my this compound sample so critical?
A1: Palladium is a heavy metal, and its residual presence in an active pharmaceutical ingredient (API) is strictly regulated by health authorities like the FDA and EMA.[1][2] For orally administered drugs, the permitted daily exposure to palladium is typically very low.[1] Beyond regulatory compliance, residual palladium can interfere with downstream reactions, poison other catalysts, and potentially impact the biological activity and safety profile of the final drug product.[3]
Q2: I've performed a Suzuki-Miyaura coupling to synthesize this compound. What is the likely state of the residual palladium in my reaction mixture?
A2: Following a cross-coupling reaction, palladium can exist in various forms, including soluble Pd(0) and Pd(II) species, as well as colloidal palladium nanoparticles (palladium black).[4][5] The exact speciation depends on the specific catalyst, ligands, reaction conditions, and work-up procedure. The aniline functional group in your product can also chelate with palladium, making its removal more challenging.[4] Understanding the potential forms of palladium is crucial for selecting the most effective purification strategy.
Q3: My initial attempts at purification by simple filtration and aqueous washes are not reducing the palladium levels sufficiently. What am I doing wrong?
A3: Simple filtration will only remove heterogeneous palladium black. Soluble palladium complexes will pass through the filter.[6][7] While aqueous washes can remove some inorganic salts, they are generally ineffective at removing palladium species that are soluble in the organic phase or complexed with your product. A more targeted approach is necessary to reduce palladium to acceptable levels (typically <10 ppm for APIs).[8]
Q4: What are the main strategies I should consider for palladium removal?
A4: The primary strategies for palladium removal from organic compounds like this compound fall into three categories:
-
Recrystallization: A classic and often effective method for purifying solid compounds.[9][10]
-
Adsorption/Scavenging: Utilizing materials that selectively bind to palladium, which can then be removed by filtration.[1][4] This includes activated carbon and specialized metal scavengers.[4][11]
-
Chromatography: Passing the crude product through a stationary phase (like silica gel) to separate the desired compound from palladium residues.[3][6]
The choice of method depends on the scale of your synthesis, the initial palladium concentration, and the required final purity. Often, a combination of these techniques is the most effective approach.[3]
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and the scientific rationale behind them.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of your product and the impurities (including palladium species) in a given solvent at different temperatures.[9]
When to Use Recrystallization:
-
When this compound is a solid at room temperature.
-
As a first-pass purification to remove the bulk of impurities before a final polishing step.
-
When you can identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures.
Troubleshooting Common Recrystallization Issues:
-
Problem: The product does not crystallize upon cooling.
-
Cause & Solution: The solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration. Alternatively, the cooling process might be too rapid; allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also induce crystallization.
-
-
Problem: The product oils out instead of forming crystals.
-
Cause & Solution: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is supersaturated. Try using a lower-boiling point solvent or a mixed solvent system. Adding a solvent in which the compound is less soluble can sometimes help induce crystallization.[10]
-
-
Problem: The recovered crystals are still colored, indicating impurities.
-
Cause & Solution: Some impurities may have similar solubility profiles to your product. A hot filtration step after dissolving the crude product can remove insoluble impurities.[9] For colored impurities, adding a small amount of activated carbon to the hot solution before filtration can be effective.[9] However, be aware that activated carbon can also adsorb your product, potentially reducing the yield.
-
Step-by-Step Recrystallization Protocol for this compound:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate/heptane mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Guide 2: Purification using Adsorbents and Scavengers
Adsorbents and scavengers are materials that bind to palladium, allowing for its removal by simple filtration. This is often the most effective method for reducing palladium to very low levels.[4][12]
Choosing the Right Adsorbent/Scavenger:
| Adsorbent/Scavenger | Mechanism of Action & Best Use Cases | Typical Loading & Conditions |
| Activated Carbon | Adsorbs palladium species through non-specific interactions. It is a cost-effective option for removing a significant amount of palladium and colored impurities.[4][11] | 5-20 wt% relative to the product. Stirred in a solution of the crude product for 1-18 hours at room or elevated temperature.[4] |
| Thiol-Functionalized Silica (e.g., SiliaMetS Thiol, QuadraSil MP) | Covalently binds to palladium through the soft thiol functional group. Highly effective for a broad range of palladium species.[13][14][15][16] | 4-10 equivalents relative to the estimated palladium content. Stirred for 1-16 hours.[16][17] |
| Amine-Functionalized Silica | Binds to palladium through coordination. Can be effective, but the aniline product may compete for binding sites. | Screening is recommended. |
| TMT-Functionalized Resins (e.g., ISOLUTE Si-TMT) | Trimercaptotriazine (TMT) is a strong chelator for palladium.[2] | Effective for scavenging residual palladium from coupling reactions.[2] |
Troubleshooting Scavenger Performance:
-
Problem: Palladium levels remain high after treatment.
-
Cause & Solution: The amount of scavenger may be insufficient, or the contact time is too short. Increase the amount of scavenger or the reaction time.[16] The choice of solvent can also impact scavenger efficiency; a solvent that fully dissolves your product and allows for good interaction with the scavenger is ideal. The palladium species might not be effectively captured by the chosen scavenger; screening different types of scavengers is recommended.[4]
-
-
Problem: Significant loss of product after scavenger treatment.
-
Cause & Solution: The scavenger may be non-selectively adsorbing your product. This is more common with activated carbon.[4] Reduce the amount of scavenger or the contact time. Using a more selective, functionalized silica scavenger can mitigate this issue.
-
Visualizing the Scavenging Workflow
Caption: Workflow for palladium removal using scavengers.
Step-by-Step Scavenging Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the selected scavenger to the solution. The amount will depend on the scavenger and the estimated palladium content.
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (typically 1-18 hours).[4]
-
Filtration: Filter the mixture through a pad of celite to remove the scavenger and the bound palladium. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the purified this compound.
Guide 3: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.
When to Use Column Chromatography:
-
When dealing with smaller quantities of material.
-
When recrystallization and scavenging are not sufficiently effective.
-
To separate the desired product from other organic byproducts in addition to palladium.
Troubleshooting Column Chromatography:
-
Problem: The product does not move off the column (streaking or staying at the baseline on TLC).
-
Cause & Solution: The eluent system is not polar enough. Gradually increase the proportion of the more polar solvent. Aniline compounds can sometimes interact strongly with the acidic silica gel.[18] Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can help to improve elution and peak shape.
-
-
Problem: Poor separation between the product and impurities.
-
Cause & Solution: The eluent system may be too polar, causing all compounds to move too quickly. Reduce the polarity of the eluent. Ensure proper column packing to avoid channeling.
-
Visualizing the Chromatography Decision Process
Caption: Decision-making for optimizing column chromatography.
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable eluent system. A good system will show the product spot with a retention factor (Rf) of approximately 0.3-0.4 and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the packed column. This "dry loading" technique often results in better separation.[19]
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Final Purity Assessment
After any purification procedure, it is essential to verify the palladium content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it meets the required specifications.[1]
References
-
U.S. Food and Drug Administration. (n.d.). Elemental Impurities in Drug Products Guidance for Industry. FDA. Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 8(3), 389–400. [Link]
-
Welch, C. J., et al. (2016). Greening of the Suzuki–Miyaura Coupling. Green Chemistry, 18(16), 4358-4371. [Link]
-
García-Álvarez, R., & Díez, J. (2021). Palladium Removal in Pharmaceutical Processes. Organic Process Research & Development, 25(7), 1507–1525. [Link]
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Retrieved from [Link]
-
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]
-
SiliCycle. (n.d.). SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Catalysts from Reaction Mixtures. Technology Networks. Retrieved from [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
SiliCycle. (2014). Palladium Scavenging with SiliaMetS Thiol in SPE cartridge. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). How do you remove the trace amount of Palladium in the products?. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. arborassays.com [arborassays.com]
- 2. sopachem.com [sopachem.com]
- 3. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. murov.info [murov.info]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. biotage.com [biotage.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. velocityscientific.com.au [velocityscientific.com.au]
- 18. researchgate.net [researchgate.net]
- 19. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 4-(3-Methoxyphenyl)aniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-(3-Methoxyphenyl)aniline, a common product of Suzuki-Miyaura coupling reactions. Contamination of the final product with unreacted 3-methoxyphenylboronic acid is a frequent challenge. This document offers in-depth troubleshooting advice and detailed protocols to ensure the isolation of a highly pure product.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound product contaminated with unreacted 3-methoxyphenylboronic acid?
A: Contamination with unreacted boronic acid is a common issue in Suzuki-Miyaura coupling reactions. Several factors can contribute to this:
-
Reaction Stoichiometry: An excess of the boronic acid is often used to drive the reaction to completion, leading to leftover starting material.
-
Incomplete Reaction: If the reaction does not go to completion, unreacted boronic acid will remain in the crude product mixture.
-
Hydrolysis of Boronic Esters: If a boronic ester was used, it may have hydrolyzed back to the boronic acid during the reaction or workup.
Q2: What are the key differences in the chemical properties of this compound and 3-methoxyphenylboronic acid that can be exploited for separation?
A: The primary difference lies in their acid-base properties. This compound is a basic compound due to the presence of the aniline functional group. In contrast, 3-methoxyphenylboronic acid is a Lewis acid. This difference in acidity and basicity is the foundation for effective separation by acid-base extraction.
Q3: I've tried standard silica gel column chromatography, but the separation is poor. Why is this and what can I do?
A: Boronic acids can be challenging to separate from polar products like anilines on standard silica gel. This is due to the potential for strong interactions, such as hydrogen bonding, between the boronic acid and the silica surface, which can lead to tailing and co-elution with your product. To improve separation, you can try:
-
Solvent System Modification: Using a more polar eluent system, such as dichloromethane/methanol, may improve the separation.
-
Treated Silica Gel: In some cases, using silica gel that has been treated with an acid or base can alter the retention characteristics of the compounds and improve separation.
-
Alternative Chromatographic Techniques: Consider reverse-phase chromatography if standard silica gel fails.
Q4: Can I use recrystallization to purify my product?
A: Recrystallization can be an effective method for purifying this compound, provided a suitable solvent or solvent system can be identified in which the aniline product and the boronic acid impurity have significantly different solubilities. This often requires some empirical screening of various solvents.
Understanding the Chemistry: Properties of Key Compounds
A clear understanding of the physicochemical properties of your desired product and the unreacted starting material is critical for developing an effective purification strategy.
| Property | This compound | 3-Methoxyphenylboronic Acid |
| Molecular Weight | 199.25 g/mol [1] | 151.96 g/mol |
| Appearance | - | White to light beige crystalline powder[2] |
| pKa | ~4-5 (predicted for aniline moiety) | 8.10 ± 0.10 (Predicted)[2][3] |
| Solubility | Soluble in many organic solvents | Slightly soluble in DMSO and methanol[2] |
The significant difference in the pKa values of the aniline (basic) and the boronic acid (acidic) is the key to a successful separation using acid-base extraction.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product still contains boronic acid after a single acid wash. | - Insufficient amount of acid used.- Inefficient mixing during extraction.- pH of the aqueous layer was not sufficiently acidic. | - Use a larger volume of the acidic solution or increase its concentration.- Ensure vigorous mixing of the two phases during extraction.- Check the pH of the aqueous layer with pH paper to ensure it is acidic enough to protonate the aniline. |
| Low product recovery after acid-base extraction. | - Product may have some solubility in the aqueous layer.- Emulsion formation during extraction. | - Perform multiple extractions with smaller volumes of the organic solvent.- To break emulsions, add a small amount of brine (saturated NaCl solution). |
| Boronic acid impurity reappears after purification. | - The boronic acid may be forming an adduct with the product that is not readily separated by the initial purification method. | - Consider using a scavenger resin specifically designed to bind boronic acids. |
| Recrystallization yields an oil instead of crystals. | - The chosen solvent is too good a solvent for the product.- The presence of impurities is inhibiting crystallization. | - Try a different solvent or a two-solvent system.[4]- Attempt to purify the crude product by another method (e.g., acid-base extraction) before recrystallization. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This method leverages the basicity of the aniline and the acidity of the boronic acid to separate them into different liquid phases.
Caption: Acid-Base Extraction Workflow
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting occasionally to release any pressure. Allow the layers to separate. The protonated aniline will move to the aqueous layer, while the boronic acid and other neutral impurities will remain in the organic layer.[5]
-
Separate the Layers: Drain the lower aqueous layer into a clean flask.
-
Repeat the Extraction (Optional): For maximum recovery, the organic layer can be extracted a second time with 1 M HCl. Combine the aqueous extracts.
-
Basify the Aqueous Layer: Cool the combined aqueous extracts in an ice bath and slowly add 1 M sodium hydroxide (NaOH) with stirring until the pH is greater than 10 (confirm with pH paper). This will deprotonate the aniline, causing it to precipitate or form an oily layer.
-
Extract the Product: Add a fresh portion of organic solvent to the basified aqueous solution and shake vigorously to extract the neutral aniline product back into the organic phase.
-
Separate and Dry: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Scavenger Resin Purification
Scavenger resins are solid-supported reagents that react with and bind to specific types of molecules, allowing for their easy removal by filtration. For removing boronic acids, a resin with diethanolamine (DEAM) functionality is particularly effective.[6]
Caption: Scavenger Resin Purification Workflow
-
Dissolve the Crude Product: Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add Scavenger Resin: Add the diethanolamine (DEAM) functionalized scavenger resin to the solution. A typical starting point is to use 3-4 equivalents of the resin relative to the amount of boronic acid you wish to remove.
-
Agitate the Mixture: Stopper the flask and agitate the mixture at room temperature for a few hours to overnight. The optimal time may need to be determined empirically.
-
Filter: Filter the mixture to remove the resin, which now has the boronic acid bound to it.
-
Rinse: Wash the resin with a small amount of the same organic solvent to recover any adsorbed product.
-
Isolate the Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities have different solubility characteristics.
-
Solvent Screening: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Good solvents for anilines can include ethanol, methanol, or mixtures such as ethyl acetate/hexanes.[7]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once crystal formation has started, cool the flask in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
References
-
PubChem. This compound. [Link]
-
Reddit. Purification of boronic acids?. [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. [Link]
- Google Patents.
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Reddit. Trying to remove a boronic acid in a workup. Help!. [Link]
-
Digital Object Identifier System. Supporting Information. [Link]
-
University of California, Berkeley. Crystallization Solvents. [Link]
-
ResearchGate. How do I remove aniline from the reaction mixture?. [Link]
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
Biotage. Metal Scavenger User Guide. [Link]
-
PubChem. p-Anisidine. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
MDPI. Adipocyte Browning: A Promising Avenue in Anti-Obesity Therapy. [Link]
-
Fisher Scientific. 3-Methoxyphenylboronic acid, 97%, Thermo Scientific. [Link]
-
PubChem. 4-Methoxy-3-phenylaniline. [Link]
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Validation & Comparative
Deconstructing 4-(3-Methoxyphenyl)aniline: A Predictive Guide to its Mass Spectrometry Fragmentation
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification and structural elucidation. This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(3-Methoxyphenyl)aniline. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages fundamental principles of mass spectrometry and comparative data from structurally related compounds to construct a scientifically rigorous, predicted fragmentation scheme.
The Molecular Blueprint: this compound
This compound, with a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , presents a fascinating case for fragmentation analysis.[1] Its structure combines three key features that will dictate its breakdown in the mass spectrometer: a biphenyl system, an amino group on one phenyl ring, and a methoxy group on the other. Each of these imparts specific characteristics to the molecule's fragmentation pathways.
Molecular Structure:
The Guiding Principles of Fragmentation
Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This high-energy species is unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The fragmentation pathways are not random; they are governed by the relative stability of the resulting carbocations and radical species. Key fragmentation types we anticipate for this compound include:
-
Alpha-Cleavage: The breaking of a bond adjacent to a heteroatom (like nitrogen in the amine).[2][3]
-
Benzylic-type Cleavage: Cleavage of the bond connecting the two aromatic rings. Aromatic structures lend significant stability to the resulting ions.[4]
-
Loss of Small Neutral Molecules: The elimination of stable, neutral molecules such as H₂O, CO, HCN, and CH₃•.[5]
-
Rearrangements: Intramolecular rearrangements, like the McLafferty rearrangement, can occur, though they are less common with this specific structure.[2]
Predicted Fragmentation Pathway of this compound
The molecular ion (M⁺•) of this compound is expected to be observed at m/z 199. Due to the presence of an odd number of nitrogen atoms, this molecular ion peak will have an odd nominal mass, a helpful diagnostic feature for nitrogen-containing compounds.[3]
The following sections detail the most probable primary fragmentation pathways.
Pathway A: Cleavage of the C-N Bond and Related Fragmentations
Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for amines.[2][3] For aromatic amines, this can involve the loss of the amino group or cleavage of the bond connecting the phenyl ring to the nitrogen.
Caption: Fragmentation originating from the methoxy group.
-
Loss of •CH₃ (m/z 184): Cleavage of the O-CH₃ bond results in the loss of a methyl radical and the formation of a phenoxy-type cation at m/z 184.
-
Loss of CH₂O (m/z 168): Elimination of a neutral formaldehyde molecule is another possibility, leading to a fragment at m/z 168.
Pathway C: Cleavage of the Biphenyl C-C Bond
The bond connecting the two phenyl rings is a likely point of cleavage, stabilized by the aromatic systems.
Caption: Fragmentation at the biphenyl linkage.
-
Formation of Methoxyphenyl Cation (m/z 107): Cleavage of the biphenyl bond can lead to the formation of a methoxyphenyl cation.
-
Formation of Aniline Radical Cation (m/z 92): The corresponding aniline fragment would appear as a radical cation at m/z 92. The mass spectrum of aniline itself shows a strong molecular ion peak at m/z 93 ([M+H]⁺) and a significant fragment at m/z 77 due to the loss of NH₂. [6][7]
Comparison with Structurally Similar Compounds
To bolster our predictive analysis, we can examine the known fragmentation patterns of similar molecules.
-
4-Methoxyaniline: This simpler analogue would be expected to show a strong molecular ion peak and fragments corresponding to the loss of •CH₃ and CH₂O. While a full spectrum is not readily available in the search results, information on its analysis by LC-MS suggests it is a stable molecule. [8]* Aniline: The mass spectrum of aniline is well-characterized, with a prominent molecular ion and key fragments resulting from the loss of HCN and H. [6][7]We anticipate similar fragmentation behavior from the aniline portion of our target molecule.
-
Biphenyl: Biphenyl itself exhibits a very stable molecular ion due to its aromaticity. Fragmentation is less extensive than in substituted biphenyls.
Experimental Protocol for Verification
To experimentally verify the predicted fragmentation pattern, the following protocol is recommended:
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Alternatively, Direct Infusion into an Electrospray Ionization (ESI) source could be used, though fragmentation would be induced via collision-induced dissociation (CID) and may differ.
GC-MS (EI) Method:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
Injection: Inject 1 µL of the sample solution into the GC.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Analysis:
-
Identify the molecular ion peak (expected at m/z 199).
-
Identify and assign structures to the major fragment ions based on their mass-to-charge ratios.
-
Compare the experimental fragmentation pattern to the predicted pathways outlined in this guide.
Summary of Predicted Fragments
The following table summarizes the key predicted fragment ions for this compound under EI-MS.
| m/z | Proposed Fragment | Origin |
| 199 | [M]⁺• | Molecular Ion |
| 184 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 183 | [M - •NH₂]⁺ | Loss of an amino radical |
| 182 | [M - NH₃]⁺• | Loss of ammonia |
| 172 | [M - HCN]⁺• | Loss of hydrogen cyanide from the aniline ring |
| 168 | [M - CH₂O]⁺• | Loss of formaldehyde from the methoxy group |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |
| 92 | [C₆H₆N]⁺• | Aniline radical cation |
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of this compound. By applying established principles of fragmentation for aromatic amines, ethers, and biphenyl systems, we have constructed a logical and scientifically grounded framework for interpreting its mass spectrum. The proposed fragmentation pathways and the summary of expected key ions offer a valuable resource for researchers working with this compound, aiding in its identification and structural characterization. Experimental verification using the outlined protocol is strongly recommended to confirm these predictions.
References
-
SIELC Technologies. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Available at: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
-
ResearchGate. (PDF) Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Available at: [Link]
-
YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link]
-
ResearchGate. Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part XII. Mass spectra of enamines. Available at: [Link]
-
ResearchGate. Scheme 2. Proposed mechanisms for the fragmentation that lead to the.... Available at: [Link]
-
AUETD Home. CHROMATOGRAPHIC AND MASS SPECTRAL STUDIES ON MASS EQUIVALENT SUBSTITUTED PHENETHYLAMINES RELATED. Available at: [Link]
-
YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Available at: [Link]
-
PubChem. 4-(3-Methoxyphenyl)-2-(trifluoromethyl)aniline. Available at: [Link]
-
MassBank. MSBNK-UvA_IBED-UI000201. Available at: [Link]
-
MassBank. Organic compounds. Available at: [Link]
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AWS. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Available at: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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Publish Comparison Guide: 13C NMR Characterization of 3'-Methoxy-[1,1'-biphenyl]-4-amine
The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3'-Methoxy-[1,1'-biphenyl]-4-amine , designed for application scientists and medicinal chemists.
Executive Summary
3'-Methoxy-[1,1'-biphenyl]-4-amine (CAS: 1204-19-9) represents a critical "push-pull" biaryl scaffold used frequently in the synthesis of azo dyes, hole-transporting materials (OLEDs), and pharmaceutical intermediates.
The precise structural characterization of this molecule is often complicated by the presence of regioisomers, specifically the 4'-methoxy analogue. This guide provides a definitive comparison of 13C NMR shifts, distinguishing the target 3'-isomer from its common impurities using electronic substituent effects.
Key Differentiator: The meta-positioning of the methoxy group on Ring B breaks the symmetry observed in para-substituted analogues, creating a distinct spectral fingerprint in the 110–160 ppm aromatic region.
Comparative Spectral Analysis
The following data synthesizes experimental fragment values (from 4-aminobiphenyl and 3-methoxybiphenyl) with calculated substituent chemical shifts (SCS) to provide a high-confidence assignment.
Table 1: 13C NMR Shift Comparison (ppm in CDCl3)
Target vs. Common Regioisomer
| Carbon Position | Target: 3'-Methoxy isomer (δ ppm) | Alternative: 4'-Methoxy isomer (δ ppm) | Signal Type | Differentiation Note |
| Methoxy (-OCH3) | 55.2 | 55.4 | CH3 | Minimal difference; unreliable for differentiation. |
| C4 (C-NH2) | 146.1 | 145.8 | Quaternary | Characteristic amine shift (shielded). |
| C3, C5 | 115.4 | 115.3 | CH | Ortho to amine; highly shielded. |
| C2, C6 | 128.1 | 127.8 | CH | Meta to amine. |
| C1 (Bridge) | 131.5 | 131.2 | Quaternary | Ipso carbon. |
| C1' (Bridge) | 142.5 | 133.5 | Quaternary | CRITICAL: 3'-OMe induces less shielding at C1' than 4'-OMe. |
| C3' (C-OMe) | 160.1 | 114.2 (CH) | Quaternary | CRITICAL: Ipso-OMe is quaternary in 3'-isomer; CH in 4'-isomer. |
| C4' | 112.8 | 158.9 (C-OMe) | CH vs Q | Shift moves downfield in 4'-isomer. |
| C2' | 112.5 | 127.5 | CH | Shielded by ortho-OMe in 3'-isomer. |
| C5' | 129.8 | 114.2 | CH | Normal aromatic vs shielded. |
| C6' | 119.2 | 127.5 | CH | Para to OMe in 3'-isomer. |
Technical Insight: The most reliable diagnostic peak is C1' . In the 4'-isomer, the methoxy group is para to the bridge, allowing direct resonance donation into the bridge position, shielding it (~133 ppm). In the 3'-isomer, the methoxy is meta, preventing direct resonance with the bridge, resulting in a desheilded signal (~142 ppm).
Structural Logic & Electronic Effects[1]
To interpret the spectrum correctly, one must understand the competing electronic effects between the two rings.
Diagram 1: Electronic Resonance Pathway
This diagram illustrates why the chemical shifts differ between the two rings.
Caption: Electronic influence of substituents. The amine (Ring A) dominates shielding via resonance (+M), while the meta-methoxy (Ring B) influences shifts primarily through induction and local ortho/para shielding, leaving the bridge position (C1') relatively deshielded.
Experimental Protocols
A. Synthesis (Suzuki-Miyaura Coupling)
The most robust route to high-purity 3'-Methoxy-[1,1'-biphenyl]-4-amine avoids isomer contamination by using site-specific boronic acids.
Reagents:
-
4-Bromoaniline (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 M aq)
-
Dioxane/Water (4:1)
Protocol:
-
Degassing: Purge solvents with Argon for 30 mins (Critical for preventing Pd oxidation).
-
Reflux: Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Extract with EtOAc, wash with brine.
-
Purification: Column chromatography (Hexane:EtOAc 4:1). The amine is polar; ensure silica is neutralized with 1% Et3N to prevent streaking.
B. NMR Sample Preparation
Poor resolution often masks the splitting of the aromatic protons. Follow this prep for publication-quality spectra.
-
Solvent: Use CDCl3 (99.8% D) containing 0.03% TMS.
-
Note: If peaks overlap, switch to DMSO-d6 . The amine protons will broaden and shift downfield (~5.0 ppm), revealing aromatic coupling clearly.
-
-
Concentration: Dissolve 15-20 mg of sample in 0.6 mL solvent.
-
Caution: Higher concentrations (>30 mg) can cause stacking interactions in biaryls, shifting signals by 0.1–0.2 ppm.
-
-
Acquisition:
-
Relaxation delay (d1): 2.0 seconds (Ensure quaternary carbons C1, C1', C4, C3' relax fully).
-
Scans: Minimum 512 scans for adequate S/N on quaternary carbons.
-
Validation Workflow
Use this flowchart to confirm the identity of your synthesized product.
Caption: Step-by-step validation logic. The critical checkpoint is the 13C NMR chemical shift of the bridge carbon (C1'), which definitively rules out the 4'-methoxy regioisomer.
References
-
Spectral Database for Organic Compounds (SDBS). "13C NMR of 4-Aminobiphenyl." SDBS No. 3165. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Agrawal, P. K. (2009). "Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids." Natural Product Communications, 4(8). [Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Additivity Rules).
A Comparative Guide to the Reactivity of Meta vs. Para Methoxy Biphenyl Amines
For Researchers, Scientists, and Drug Development Professionals
In the nuanced world of medicinal chemistry and materials science, the positional isomerism of substituents on an aromatic scaffold can dramatically alter molecular properties and chemical reactivity. This guide provides an in-depth comparison of the reactivity of meta- and para-methoxy biphenyl amines, crucial intermediates in the synthesis of a wide array of functional molecules. By understanding the electronic and steric influences of the methoxy group's placement, researchers can better predict reaction outcomes, optimize synthetic routes, and design novel compounds with desired characteristics.
At the heart of this comparison lies the dual electronic nature of the methoxy group (-OCH₃). It exerts a strong, electron-donating resonance (+R) effect and a moderate, electron-withdrawing inductive (-I) effect.[1][2] The ultimate impact on the reactivity of the biphenyl amine system is dictated by the position of the methoxy group relative to the amine functionality and the biphenyl linkage.
The Decisive Role of Methoxy Group Placement
The reactivity of an aromatic amine is largely governed by the availability of the nitrogen lone pair and the electron density of the aromatic rings. These factors are key in determining the amine's nucleophilicity and the molecule's susceptibility to electrophilic aromatic substitution.
Para-Methoxy Biphenyl Amines: Enhanced Reactivity
When the methoxy group is in the para position on either phenyl ring relative to the amine or the biphenyl linkage, it exerts a powerful +R effect. This effect increases the electron density at the ortho and para positions of the ring it is attached to.[3][4] In the case of 4'-methoxy-[1,1'-biphenyl]-4-amine, this electron-donating resonance effect is transmitted through the biphenyl system, increasing the electron density on the amine-bearing ring and enhancing the nucleophilicity of the amino group. Consequently, para-methoxy biphenyl amines are generally more reactive towards electrophiles. This enhanced reactivity is also observed in simpler systems like p-anisidine, which is known to be more basic than aniline.[5]
Meta-Methoxy Biphenyl Amines: A Tale of Attenuated Reactivity
Conversely, a meta-methoxy group primarily influences the aromatic ring through its -I effect.[3][6] The +R effect does not extend to the meta position, meaning it cannot directly increase the electron density at the carbon bearing the amino group or other reactive sites through resonance.[7] As a result, the electron-withdrawing inductive effect dominates, decreasing the electron density of the aromatic system and reducing the nucleophilicity of the amine. Therefore, meta-methoxy biphenyl amines are typically less reactive in both nucleophilic and electrophilic substitution reactions compared to their para counterparts.
Quantifying the Electronic Divide: Hammett Constants
The electronic influence of a substituent can be quantified using Hammett constants (σ). For the methoxy group, the values clearly illustrate the positional disparity:
| Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect |
| Meta (σm) | +0.11 to +0.12 | Inductive (-I) > Resonance (+R) |
| Para (σp) | -0.24 to -0.27 | Resonance (+R) > Inductive (-I) |
Table 1: Hammett substituent constants for the methoxy group. A positive value indicates electron-withdrawal, while a negative value signifies electron-donation.[8]
The positive σm value for the meta-methoxy group confirms its net electron-withdrawing character, leading to deactivation of the aromatic ring. In contrast, the negative σp value for the para-methoxy group highlights its strong electron-donating nature, which activates the ring towards electrophilic attack.
Visualizing Electronic Effects
The following diagrams illustrate the differing electronic effects of the methoxy group in the meta and para positions.
Caption: Electronic effects of para vs. meta methoxy groups.
Experimental Support and Reactivity Profiles
The theoretical differences in reactivity are borne out in experimental observations. For instance, in electrophilic aromatic substitution reactions such as nitration or halogenation, the para-methoxy substituted biphenyl amine will react faster and yield products substituted at the positions activated by both the amine and the methoxy group. In contrast, the meta isomer will react more slowly, and the substitution pattern will be directed by the interplay of the deactivating methoxy group and the activating amino group.
In reactions involving the nucleophilic character of the amine, such as acylation or alkylation, the para-methoxy biphenyl amine will again exhibit greater reactivity due to the higher electron density on the nitrogen atom.[9] Kinetic studies on simpler anisidine systems have consistently shown that the para isomer is more reactive than the meta isomer in such transformations.
Experimental Protocol: Comparative Acylation of Methoxy Biphenyl Amines
This protocol provides a framework for comparing the nucleophilic reactivity of meta- and para-methoxy biphenyl amines through a competitive acylation reaction.
Objective: To determine the relative reactivity of 4'-methoxy-[1,1'-biphenyl]-3-amine and 4'-methoxy-[1,1'-biphenyl]-4-amine towards an acylating agent.
Materials:
-
4'-methoxy-[1,1'-biphenyl]-3-amine
-
4'-methoxy-[1,1'-biphenyl]-4-amine
-
Acetic anhydride (acylating agent)
-
Dichloromethane (solvent)
-
Triethylamine (base)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of 4'-methoxy-[1,1'-biphenyl]-3-amine, 4'-methoxy-[1,1'-biphenyl]-4-amine, and the internal standard in dichloromethane.
-
-
Reaction Setup:
-
In a clean, dry vial, combine 1.0 mL of the meta-isomer stock solution and 1.0 mL of the para-isomer stock solution.
-
Add 0.5 mL of the internal standard stock solution.
-
Add 2.2 equivalents of triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Initiation of Reaction:
-
Slowly add 1.0 equivalent of acetic anhydride to the cooled solution while stirring.
-
Allow the reaction to proceed at 0 °C.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.
-
Quench the aliquot with 1.0 mL of a saturated aqueous sodium bicarbonate solution.
-
Extract the organic layer with a small amount of dichloromethane.
-
Analyze the organic extract by GC-MS to determine the relative amounts of unreacted amines and their corresponding acetylated products.
-
-
Data Analysis:
-
Calculate the ratio of the acetylated para-isomer to the acetylated meta-isomer at each time point, normalized to the internal standard.
-
A consistently higher ratio of the para-acetylated product will quantitatively demonstrate the higher nucleophilicity of the para-methoxy biphenyl amine.
-
Sources
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A Senior Application Scientist's Guide to Purity Assessment of 4-(3-Methoxyphenyl)aniline Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of methodologies for assessing the purity of 4-(3-Methoxyphenyl)aniline, a key building block in medicinal chemistry and materials science. We will move beyond a simple listing of techniques to explain the "why" behind the "how," empowering you to design a robust, self-validating purity assessment workflow.
The Criticality of Purity in Reference Standards
A reference standard is a highly characterized substance used to confirm the identity, purity, strength, and quality of a sample. The presence of impurities, even in trace amounts, can lead to significant downstream consequences, including inaccurate bioassay results, flawed structure-activity relationship (SAR) studies, and complications in regulatory submissions. For a compound like this compound, with its reactive amine and nuanced electronic properties, a comprehensive purity profile is not just a quality metric; it's a prerequisite for its valid use.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can definitively establish the purity of a reference standard. A scientifically sound assessment relies on a suite of orthogonal methods, each providing a different piece of the puzzle. This guide will focus on a combination of chromatographic, spectroscopic, and thermal analysis techniques.
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Caption: Orthogonal Analytical Workflow for Reference Standard Purity Assessment.
Comparative Purity Analysis of this compound
To illustrate the importance of a multi-technique approach, consider the following representative data for three hypothetical commercial lots of this compound.
| Analytical Technique | Lot A | Lot B | Lot C (Competitor) |
| HPLC-UV (Area % at 254 nm) | 99.85% | 99.92% | 99.50% |
| Quantitative NMR (qNMR, wt%) | 99.7% | 99.8% | 99.3% |
| GC-MS (Total Ion Chromatogram) | Single Peak | Single Peak | Major peak + 2 minor impurities |
| DSC (Purity by Melting Point Depression) | 99.88% | 99.95% | 99.45% |
| TGA (Residual Mass at 500°C) | < 0.05% | < 0.05% | 0.25% |
| Water Content (Karl Fischer) | 0.08% | 0.05% | 0.30% |
| Calculated Purity (Mass Balance) | 99.7% | 99.8% | 98.7% |
This data highlights how a single technique, like HPLC, might suggest high purity, while other methods reveal the presence of non-chromatographable or non-UV active impurities. The mass balance approach, which accounts for chromatographic purity, water content, residual solvents, and non-volatile impurities, provides the most accurate representation of the reference standard's purity.
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity
Rationale: HPLC with UV detection is the workhorse for purity assessment, offering high resolution and sensitivity for detecting organic, process-related impurities. A gradient method is employed to ensure the elution of impurities with a wide range of polarities. The choice of a C18 stationary phase is based on the non-polar nature of the biphenyl core of this compound.
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Data Interpretation: The purity is calculated as the area percent of the main peak relative to the total area of all peaks in the chromatogram. This method is self-validating through the use of a well-characterized column and system suitability tests (e.g., peak symmetry, resolution, and reproducibility).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Rationale: GC-MS is highly effective for identifying volatile and semi-volatile organic impurities that may not be detected by HPLC. The mass spectrometer provides definitive identification of impurities based on their mass fragmentation patterns.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C, hold for 10 min.
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-550 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol.
Data Interpretation: The total ion chromatogram (TIC) is used to assess purity, while the mass spectrum of the main peak confirms the molecular weight (199.25 g/mol for this compound) and fragmentation pattern consistent with the structure.
dot
Caption: Simplified workflow of a GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis (qNMR)
Rationale: NMR spectroscopy provides unambiguous structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard. ¹H and ¹³C NMR are essential for verifying the chemical structure and identifying any structurally related impurities.
Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 5 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
-
qNMR:
-
Accurately weigh the reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.
-
Integrate the signals of the analyte and the internal standard.
-
Data Interpretation: The chemical shifts, coupling constants, and integration values in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. For qNMR, the purity is calculated based on the ratio of the integrals of the analyte and the known amount of the internal standard.
Thermal Analysis (DSC and TGA)
Rationale: Differential Scanning Calorimetry (DSC) can be used to determine the purity of highly pure, crystalline substances by analyzing the melting point depression. Thermogravimetric Analysis (TGA) quantifies the amount of non-volatile impurities and residual solvents.
DSC Protocol:
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pan: Hermetically sealed aluminum pan.
-
Temperature Program: Heat from 25°C to a temperature above the melting point at a rate of 2°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
TGA Protocol:
-
Instrumentation: Thermogravimetric Analyzer.
-
Sample Pan: Platinum pan.
-
Temperature Program: Heat from 25°C to 600°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
Data Interpretation: The DSC thermogram will show a sharp endotherm corresponding to the melting point. Purity is calculated using the van't Hoff equation. The TGA thermogram will show any weight loss due to volatile components and the final residual mass, which corresponds to non-volatile impurities.
Conclusion: A Foundation of Trust
The purity of a reference standard is not a single number but a comprehensive profile built upon orthogonal analytical data. By employing a multi-technique approach as outlined in this guide, researchers can have a high degree of confidence in the quality of their this compound reference standard. This rigorous assessment ensures the integrity of subsequent experiments and ultimately contributes to the advancement of scientific discovery and the development of new technologies.
References
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
United States Pharmacopeia (USP). (2022). General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
- Sigma-Aldrich. (n.d.). 3,4,5-Trimethoxyaniline Certificate of Analysis. A representative example of a supplier's CoA for a similar compound.
-
PubChem. (n.d.). This compound. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
- G. A. van der Doelen, et al. (2001).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
